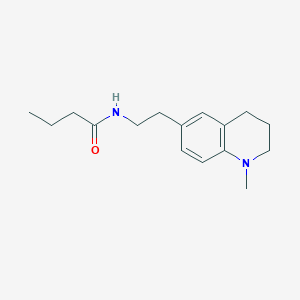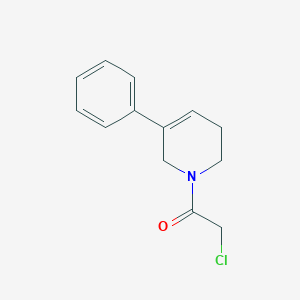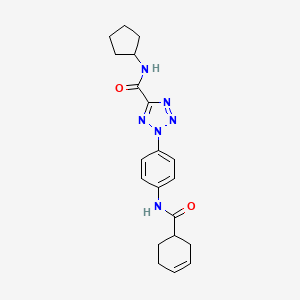![molecular formula C21H22N2O5 B2561945 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide CAS No. 954624-38-5](/img/structure/B2561945.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide is a complex organic molecule featuring a benzodioxole moiety, a pyrrolidinone ring, and a tolyloxyacetamide group. Its intricate structure suggests potential versatility in various applications, particularly in fields such as medicinal chemistry and materials science.
作用机制
Target of action
Compounds with a benzo[d][1,3]dioxol-5-yl structure are often found in various natural and synthetic molecules exhibiting a broad spectrum of biological activity . They could potentially interact with a variety of cellular targets, including proteins, enzymes, or receptors, depending on the specific functional groups present in the molecule.
准备方法
Synthetic Routes and Reaction Conditions
One typical synthetic route involves the condensation of a benzo[d][1,3]dioxole derivative with a suitably protected pyrrolidinone
Step 1: Synthesis of the benzo[d][1,3]dioxole intermediate.
Step 2: Formation of the pyrrolidinone ring, possibly through a cyclization reaction involving an amide precursor.
Step 3: Coupling of the benzo[d][1,3]dioxole and pyrrolidinone intermediates.
Step 4: Introduction of the tolyloxyacetamide functionality through nucleophilic substitution, often under basic conditions.
Industrial Production Methods
Industrial-scale production typically follows optimized versions of the laboratory synthetic routes, with adjustments for yield improvement, cost efficiency, and environmental considerations. High-throughput methods such as continuous flow chemistry might be employed to enhance productivity and scalability.
化学反应分析
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: Often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically achieved using agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Nucleophilic or electrophilic substitutions on the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenated solvents and catalytic amounts of acids or bases.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides, alkyl groups, or other nucleophiles.
科学研究应用
Chemistry
In chemistry, the compound serves as a precursor or intermediate in the synthesis of more complex molecules. Its multifunctional nature allows for versatility in creating derivatives for specific research needs.
Biology
In biological contexts, this compound may exhibit bioactivity, potentially acting as an inhibitor or modulator of specific enzymatic processes. Its structural motifs suggest possible interactions with biological macromolecules.
Medicine
Medicinally, it could be investigated for therapeutic properties, such as anti-inflammatory, anti-cancer, or neuroprotective effects. The benzodioxole and pyrrolidinone groups are common in many pharmacophores.
Industry
Industrially, the compound might be used in the development of new materials with unique properties, such as polymers or advanced composites.
相似化合物的比较
Similar Compounds
N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide: Lacks the benzo[d][1,3]dioxole moiety, possibly altering its bioactivity profile.
N-(1-benzyl-5-oxopyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide: Features a meta-tolyl group instead of para, affecting its steric and electronic properties.
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(phenoxy)acetamide: Substitutes the p-tolyloxy group with phenoxy, potentially altering its reactivity and bioactivity.
Uniqueness
This compound stands out due to the specific combination of benzo[d][1,3]dioxole, pyrrolidinone, and tolyloxyacetamide groups, which confer unique structural and electronic characteristics, potentially leading to distinct chemical behaviors and biological activities.
属性
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-14-2-5-17(6-3-14)26-12-20(24)22-10-15-8-21(25)23(11-15)16-4-7-18-19(9-16)28-13-27-18/h2-7,9,15H,8,10-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDVGPRJSLVNSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(cyclopentyl)amino)acetamide](/img/structure/B2561866.png)
![3-(benzenesulfonyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2561869.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2561875.png)
![(3Z)-3-{[(3-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2561876.png)
![3,4,5-triethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2561879.png)

![5-(2-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2561881.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide](/img/structure/B2561882.png)

![1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2561885.png)
